molecular formula C9H9BrFN B1380854 6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline CAS No. 1781658-50-1

6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1380854
CAS No.: 1781658-50-1
M. Wt: 230.08 g/mol
InChI Key: AUBCNXWUINQWCX-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of bromine and fluorine atoms attached to the isoquinoline ring system. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . This suggests that there is potential for future research and development in this area.

Biochemical Analysis

Biochemical Properties

6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, ultimately affecting cellular functions. For instance, the compound’s interaction with DNA and RNA polymerases can influence transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, prolonged exposure can lead to its gradual degradation, which may alter its biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For example, in rodent models, low doses of the compound have been shown to modulate neurotransmitter levels, whereas high doses can cause neurotoxicity and behavioral changes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase and cytochrome P450, affecting the metabolism of neurotransmitters and other endogenous compounds. These interactions can lead to changes in metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. This distribution is crucial for the compound’s biological activity, as it determines the sites of action within the cell .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline typically involves the bromination and fluorination of the tetrahydroisoquinoline core. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution on the isoquinoline ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by bromination and fluorination steps. The reaction conditions are optimized to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: This compound can be reduced to form different reduced products, depending on the reducing agents used.

    Substitution: It can participate in substitution reactions where the bromine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and selenium dioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrones, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

  • 6-Bromo-1,2,3,4-tetrahydroisoquinoline
  • 5-Fluoro-1,2,3,4-tetrahydroisoquinoline
  • 6-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline

Comparison: 6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties compared to its analogs

Properties

IUPAC Name

6-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN/c10-8-2-1-6-5-12-4-3-7(6)9(8)11/h1-2,12H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBCNXWUINQWCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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